N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide
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Overview
Description
“N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide” is a synthetic organic compound that belongs to the class of benzodioxin derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The compound’s structure features a benzodioxin ring fused with a tetrahydropyrimidinyl moiety, making it a unique molecule with potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzodioxin Ring: Starting from a suitable phenol derivative, the benzodioxin ring can be synthesized through cyclization reactions.
Synthesis of the Tetrahydropyrimidinyl Moiety: This can be achieved by reacting appropriate amines with diketones under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the benzodioxin ring with the tetrahydropyrimidinyl moiety using amide bond formation techniques, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
“N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide” would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Benzodioxin Derivatives: Compounds with similar benzodioxin structures.
Tetrahydropyrimidinyl Derivatives: Compounds with similar tetrahydropyrimidinyl moieties.
Uniqueness
The uniqueness of “N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide” lies in its combined structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5/c1-9-11(15(21)19-16(22)17-9)3-5-14(20)18-10-2-4-12-13(8-10)24-7-6-23-12/h2,4,8H,3,5-7H2,1H3,(H,18,20)(H2,17,19,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWYWAWRRQVUAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)CCC(=O)NC2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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